Methyl 10,12-tricosadiynoate
Description
Historical Context and Emergence in Advanced Materials Science
The study of diacetylenes gained momentum in the latter half of the 20th century with the discovery of their solid-state polymerization. The ability of these molecules to transform from colorless monomers to intensely colored polymers upon exposure to heat or high-energy radiation opened up new frontiers in materials science. Methyl 10,12-tricosadiynoate, a derivative of 10,12-tricosadiynoic acid, emerged as a key monomer in this field. Its long alkyl chain facilitates the formation of well-ordered assemblies, such as Langmuir-Blodgett films and vesicles, which are crucial for effective polymerization. nih.gov
Early research focused on understanding the fundamental principles of diacetylene polymerization and the resulting polymer properties. Scientists discovered that the color of the polydiacetylene network is highly sensitive to environmental perturbations. This led to the exploration of these materials as sensors, as the color change can be triggered by various external stimuli, including temperature, pH, mechanical stress, and interaction with biomolecules. researchgate.net
Foundational Significance as a Key Diacetylene Monomer Precursor
This compound serves as a fundamental building block for the synthesis of polydiacetylenes. The esterification of 10,12-tricosadiynoic acid with methanol (B129727) yields the methyl ester, a modification that can influence the packing of the monomers and the properties of the resulting polymer. google.com The synthesis is typically achieved by dissolving 10,12-tricosadiynoic acid in a mixture of methanol and chloroform, followed by the addition of a catalytic amount of sulfuric acid. google.com
The resulting polydiacetylenes are a class of conjugated polymers with a unique backbone of alternating double and triple bonds. This conjugated system is responsible for their vibrant colors and interesting photophysical properties. The specific arrangement of the side chains, derived from the this compound monomer, plays a critical role in the self-assembly process and the responsiveness of the final polymer to external stimuli.
Overview of Interdisciplinary Research Trajectories and Potential Applications
The unique properties of polydiacetylenes derived from this compound have spurred a wide range of interdisciplinary research. The applications of these materials are diverse and continue to expand.
Sensors: The most prominent application of these materials is in the development of colorimetric and fluorescent sensors. The dramatic color change from blue to red upon exposure to specific analytes or physical changes allows for simple, visual detection. researchgate.net These sensors have been developed for a variety of targets, including pathogens, toxins, and environmental pollutants.
Smart Materials: The thermochromic properties of these polymers, where their color changes in response to temperature, make them suitable for use in "smart" coatings and films. google.com For instance, the methyl ester of 10,12-tricosadiynoic acid can create materials that change color at specific temperatures, indicating that a certain temperature threshold has been reached. google.com This has potential applications in food packaging to monitor storage conditions. google.com
Biomimetic Membranes and Drug Delivery: The amphiphilic nature of the parent acid, 10,12-tricosadiynoic acid, allows it to form vesicles and other self-assembled structures that can mimic biological membranes. researchgate.net This has led to research into their use as platforms for studying membrane interactions and as potential drug delivery vehicles. researchgate.net
Photonics and Electronics: The conjugated backbone of polydiacetylenes endows them with interesting electronic and nonlinear optical properties. This has led to investigations into their use in photonic devices and as components in electronic circuits.
The table below summarizes some of the key research findings related to this compound and its resulting polymer.
| Research Area | Key Finding | Potential Application |
| Polymer Chemistry | Undergoes topochemical polymerization upon UV irradiation to form polydiacetylene (PDA). researchgate.net | Synthesis of novel polymers. smolecule.com |
| Materials Science | The resulting PDA exhibits thermochromism, changing color from blue to red with temperature changes. google.com | Smart coatings and temperature sensors. google.com |
| Sensors | The chromatic transition of PDA is sensitive to various external stimuli, including pH and biomolecular binding. researchgate.net | Colorimetric and fluorescent biosensors. researchgate.net |
| Langmuir-Blodgett Films | Forms stable monolayers at the air-water interface, which can be transferred to solid substrates. nih.gov | Development of organized molecular assemblies for optical and electronic applications. semanticscholar.org |
The ongoing research into this compound and its polymeric derivatives promises to yield further innovations. The ability to tune the properties of these materials by modifying the monomer structure or the polymerization conditions opens up a vast design space for creating new functional materials with tailored characteristics. As our understanding of the fundamental science of these systems deepens, so too will the scope of their applications across various fields of science and technology.
Structure
2D Structure
Properties
IUPAC Name |
methyl tricosa-10,12-diynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHUUTOAKXXTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433478 | |
| Record name | METHYL 10,12-TRICOSADIYNOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145609-79-6 | |
| Record name | METHYL 10,12-TRICOSADIYNOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 10,12 Tricosadiynoate
Exploration of Alternative Chemical Modification Pathways for Diacetylene Precursors
While direct esterification of 10,12-tricosadiynoic acid is the most straightforward synthesis, other pathways involving the chemical modification of different diacetylene precursors are conceptually possible. Research into the modification of diacetylene-containing molecules shows that the diacetylenic fragment is reactive and can be used to construct new molecular architectures. researchgate.net For instance, diacetylenic fragments in polymers have been shown to react with aromatic amines in the presence of a copper chloride catalyst to form pyrrole (B145914) units. researchgate.net
Chromatographic and Spectroscopic Techniques for Synthetic Verification and Characterization
Once synthesized, the identity and purity of Methyl 10,12-tricosadiynoate must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Gas Chromatography (GC) is a primary tool for assessing the purity of the final product. When coupled with a Flame Ionization Detector (GC-FID), it can provide a quantitative measure of purity, with assays of 97% or higher being reported for commercial samples. thomasnet.comlabproinc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is used for definitive structural verification. labproinc.com This technique separates the components of a mixture via GC and then determines the molecular weight and fragmentation pattern of each component by mass spectrometry, confirming that the synthesized molecule has the correct mass for the chemical formula C₂₄H₄₀O₂ (Molecular Weight: 360.57 g/mol ). guidechem.commdpi.com
Spectroscopic techniques provide further structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the detailed molecular structure. For the precursor acid, ¹H NMR signals corresponding to the terminal methyl group, the numerous methylene (B1212753) (-CH₂) groups in the aliphatic chain, and the methylene groups adjacent to the triple bonds can be identified. worktribe.com Similar characteristic signals would be expected for the methyl ester, with the addition of a distinct singlet for the ester's methyl (-OCH₃) protons.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups in the molecule. The presence of the ester group would be confirmed by a strong absorption band for the C=O stretch (typically around 1740 cm⁻¹). The diacetylene C≡C triple bonds would show characteristic, though potentially weak, absorptions in the alkyne region (~2100-2260 cm⁻¹).
| Technique | Purpose | Information Obtained |
|---|---|---|
| Gas Chromatography (GC-FID) | Purity Assessment | Quantitative purity or assay value. thomasnet.comlabproinc.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural Identification | Molecular weight and fragmentation pattern. labproinc.com |
| Nuclear Magnetic Resonance (NMR) | Detailed Structural Elucidation | Chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms. worktribe.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds like C=O (ester) and C≡C (alkyne). |
Mechanistic Insights into the Polymerization of Methyl 10,12 Tricosadiynoate
Principles of Topochemical Polymerization and Solid-State Reactivity
Topochemical polymerization is a type of solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. wikipedia.orgrsc.org This process is distinct from conventional solution or melt polymerization as the monomer units are pre-organized in a crystalline array, and their movement is significantly restricted. wikipedia.org The reaction proceeds with minimal atomic or molecular translation, leading to a highly ordered polymer that often retains the crystalline nature of the monomer. oup.com This method is particularly advantageous for producing polymers with high crystallinity, tacticity, and purity. wikipedia.org
The concept of topochemistry was first introduced by Kohlschütter in 1919 and has since become a cornerstone for understanding solid-state reactions. wikipedia.org For the 1,4-addition polymerization of diacetylenes to occur, specific geometric criteria, often referred to as Schmidt's criteria for [2+2] cycloadditions, must be met. wikipedia.org These criteria, adapted for diacetylenes, stipulate that the reacting monomer units must be stacked in a specific arrangement within the crystal lattice. researchgate.netmdpi.com Key parameters include the translational repeat distance of the monomers (d), which should be approximately 4.9 Å, and the tilt angle (θ) of the diacetylene rod with respect to the stacking axis, which should be around 45°. oup.com This precise alignment ensures that the C1 and C4 carbons of adjacent monomers are in close proximity, typically within van der Waals distance (around 3.5 Å), facilitating bond formation. oup.com
The reactivity of diacetylene monomers in the solid state is therefore intrinsically linked to their crystal packing. researchgate.net The side groups attached to the diacetylene core play a crucial role in directing this packing through various intermolecular forces. researchgate.net
Dynamics of Photo-induced and Thermally Initiated Polymerization
The polymerization of diacetylenes like methyl 10,12-tricosadiynoate can be initiated by external stimuli such as light (photo-induced) or heat (thermally initiated). wikipedia.org Both methods rely on providing the necessary energy to overcome the activation barrier for the 1,4-addition reaction.
Photo-induced polymerization is a common method for initiating the topochemical reaction of diacetylenes. nih.gov Irradiation with UV or gamma rays can trigger the polymerization process. wikipedia.orgoup.com The reaction is believed to proceed through a free-radical mechanism. wikipedia.org Upon absorption of a photon, a diacetylene monomer is excited to a higher energy state, leading to the formation of a diradical or dicarbene species. This reactive intermediate then attacks a neighboring monomer, initiating the chain growth. The process is highly dependent on the wavelength of the incident light, with shorter wavelengths like gamma rays often leading to faster polymerization due to their higher energy. wikipedia.org The polymerization can be so rapid in some systems that it is completed within seconds of UV exposure. nih.gov
Thermally initiated polymerization is an alternative method where heat is used to initiate the reaction. mdpi.com Similar to photopolymerization, the thermal energy allows the monomer units to overcome the activation energy for the reaction. The process often involves the formation of radical species that propagate the polymer chain. mdpi.com In some cases, the heat released during an initial photopolymerization can be sufficient to trigger further thermal polymerization, creating a synergistic effect. mdpi.com The temperature required for thermal initiation is dependent on the specific diacetylene monomer and its crystal packing. mdpi.com For instance, some systems require temperatures below 80°C for successful polymerization. mdpi.com
The dynamics of both photo- and thermally-induced polymerization can be complex, sometimes involving phase transitions within the crystal as the monomer is converted to polymer. aps.org The accumulation of strain in the crystal lattice during polymerization can also influence the reaction rate and the quality of the resulting polymer crystal. tandfonline.com
Influence of Monomer Crystal Packing and Intermolecular Forces on Polymerization Efficiency
The efficiency of the topochemical polymerization of this compound is critically dependent on the precise arrangement of the monomer molecules in the crystal lattice. researchgate.net This packing is, in turn, governed by the interplay of various intermolecular forces. oup.com
For a successful and efficient 1,4-addition polymerization, the diacetylene monomers must adopt a specific stacked arrangement. mdpi.com As mentioned earlier, the key geometric parameters are a stacking distance of approximately 4.9 Å and a tilt angle of about 45°. oup.com This specific orientation brings the reacting carbon atoms of adjacent monomers into close proximity, facilitating the formation of the polymer backbone. oup.com Deviations from these ideal parameters can significantly hinder or even prevent polymerization.
The side chains of the diacetylene monomer play a pivotal role in dictating the crystal packing. researchgate.net Functional groups within the side chains can engage in various non-covalent interactions, such as:
Hydrogen Bonding: Amide or carbamate (B1207046) groups are often incorporated into diacetylene monomers to promote the formation of hydrogen-bonded networks. These directional interactions can effectively guide the self-assembly of the monomers into the required stacked structure for polymerization. researchgate.netacs.org
Van der Waals Forces: The length and nature of alkyl chains in the side groups influence the van der Waals interactions between monomers, which can affect the packing density and the distance between reacting units.
The "odd-even" effect, where the number of carbon atoms in the alkyl side chains influences the crystal packing and reactivity, has also been observed in diacetylene systems. researchgate.netmdpi.com The subtle changes in packing due to the parity of the chain length can have a profound impact on the polymerization efficiency. mdpi.com Therefore, the rational design of the monomer side chains is a key strategy for controlling the solid-state reactivity of diacetylenes.
Strategies for Controlled Polymerization towards Tailored Polydiacetylene Architectures
The ability to control the polymerization of diacetylenes is essential for creating polydiacetylene (PDA) architectures with specific, tailored properties for various applications. oup.com Several strategies have been developed to achieve this control, primarily focusing on manipulating the monomer crystal structure and the polymerization conditions.
One of the most effective strategies is the use of supramolecular templates . By co-crystallizing diacetylene monomers with host molecules, it is possible to enforce a specific packing arrangement that is conducive to polymerization. oup.com For example, the use of bis(pyridyl)oxalamides as host molecules can create one-dimensional arrays through hydrogen bonding, which in turn templates the stacking of diiododiacetylene guest molecules for polymerization under pressure. oup.com Block copolymer templates have also been successfully employed to direct the self-assembly of diacetylene monomers in thin films, leading to rapid and efficient photopolymerization. nih.gov
Modification of the monomer structure itself is another powerful tool. By systematically altering the side groups of the diacetylene monomer, one can fine-tune the intermolecular forces and, consequently, the crystal packing. acs.org For instance, introducing methylene (B1212753) spacers or modifying aromatic rings can change the stacking arrangement and influence the polymerizability. acs.orgacs.org The length of the spacer between the diacetylene unit and a functional group like a carbamate can even alter the direction of polymer chain propagation within the crystal. acs.org
Controlling the polymerization stimulus also offers a degree of control. The intensity and duration of UV irradiation, or the temperature and pressure in thermally or pressure-induced polymerization, can affect the polymerization kinetics and the final polymer properties. oup.com For example, controlled UV exposure can ensure consistent PDA formation, which can be monitored using techniques like Raman spectroscopy.
Furthermore, the synthesis of diacetylene monomers within specific environments, such as in the form of vesicles, micelles, or Langmuir-Blodgett films, allows for the creation of nanostructured PDAs with unique properties and functionalities. nih.govnih.govresearchgate.net These self-assembled systems provide a constrained environment that directs the polymerization process.
Through these and other innovative strategies, researchers are continuously advancing the ability to create bespoke polydiacetylene architectures with precisely controlled structures and functions. rsc.org
Development and Characterization of Polydiacetylene Based Conjugated Materials
Structural Evolution and Morphological Transitions of Polydiacetylenes
The polymerization of diacetylene monomers like Methyl 10,12-tricosadiynoate is a topochemical reaction, meaning it occurs in the solid state with minimal displacement of the constituent molecules. The process is typically initiated by UV irradiation or thermal annealing. google.com The monomer molecules must be precisely arranged in a crystalline lattice for the 1,4-addition reaction to proceed, converting the linear array of diacetylene units into the fully conjugated polymer backbone.
The resulting polydiacetylene exists in a highly ordered crystalline state. The crystalline form of the methyl ester of 10,12-tricosadiynoic acid is capable of polymerizing even in the dark and without UV light, a process known as thermal polymerization. google.com This suggests a high degree of pre-organization in the monomer crystal that facilitates the solid-state reaction.
Upon polymerization, the material undergoes a significant morphological and structural evolution. The initial monomer crystal transforms into a polymer crystal, characterized by the intensely colored, conjugated backbone. This newly formed structure can then undergo further morphological transitions in response to external stimuli such as temperature. For instance, studies on annealed Langmuir-Blodgett films of related cadmium 10,12-tricosadiynoate have shown distinct phase changes. worktribe.com These transitions involve changes in the packing of the side chains and the conformation of the polymer backbone, which are directly responsible for the observed chromic effects.
Investigation of Electronic and Optical Properties in Conjugated Systems
The electronic and optical properties of polydiacetylenes are dominated by the π-conjugated system of the polymer backbone. This extended conjugation results in strong absorption in the visible region of the electromagnetic spectrum, giving the polymer its characteristic color.
Materials derived from the methyl ester of 10,12-tricosadiynoic acid exhibit a deep dark blue color in their initial polymer form. google.com This blue phase is characterized by a planar, highly conjugated backbone that allows for maximum π-electron delocalization. The primary optical characteristic is a strong absorption peak in the red region of the visible spectrum.
| Property | Description | Source |
| Initial Color | Deep dark blue | google.com |
| Transition Color | Bright red | google.com |
| Stimulus | Temperature | google.com |
| Transition Temp. | ~80°F (~27°C) | google.com |
Analysis of Conductivity and Semiconductivity in Polydiacetylene Films
Polydiacetylenes are of interest in materials science for their potential conductive properties. smolecule.com The π-conjugated backbone provides a pathway for charge carrier mobility along the polymer chain. While pristine polydiacetylenes are generally considered semiconductors or insulators, their conductivity can be significantly influenced by factors such as molecular arrangement, doping, and the nature of the side chains.
The conductivity in polydiacetylene films is typically anisotropic, with higher conductivity observed along the direction of the polymer backbone compared to the direction perpendicular to it. The charge transport in these materials is often limited by disorder and boundaries between crystalline domains. rsc.org While specific conductivity values for poly(this compound) are not widely reported, research on similar conjugated polymers suggests that their semiconducting nature makes them candidates for applications in field-effect transistors and other electronic devices. bohrium.com The charge carrier density in some crystalline conjugated polymers can be among the highest of known intrinsic semiconductors, though macroscopic conductivity is often limited by inter-crystal disorder. rsc.org
Mechanistic Understanding of Chromic Transitions (Thermochromism, Photochromism)
A hallmark of polydiacetylenes is their ability to undergo dramatic color changes in response to external stimuli, a phenomenon known as chromism. The most common of these is thermochromism, a change in color due to a change in temperature.
For the polymer of this compound, a distinct thermochromic transition is observed. The material changes from a deep blue to a bright red at approximately 80°F (27°C). google.com This transition is typically irreversible. google.com The mechanism behind this color change involves a conformational transition of the polymer backbone. The initial blue phase corresponds to a planar, "ene-yne" structure with extensive π-orbital overlap. Upon heating, the side chains gain motional freedom, inducing torsional strain on the backbone. This strain causes a transition to a less planar, "buta-triene" like conformation, which effectively shortens the conjugation length of the polymer. This reduced conjugation results in a blue-shift of the absorption maximum, leading to the observed red color. mdpi.com
Studies on related systems have shown that this blue-to-red phase change can occur between two distinct stable states without the formation of intermediate colored phases, as indicated by the presence of an isosbestic point in the absorption spectra during the transition. worktribe.com This suggests a cooperative and well-defined structural transformation.
Research into Enhancing Thermoelectric Performance through Polymer Design
Thermoelectric materials can convert heat energy into electrical energy and vice versa. While inorganic semiconductors have traditionally dominated this field, research is increasingly exploring the potential of organic materials like polydiacetylenes. The goal is to develop materials that are flexible, lightweight, and solution-processable.
Enhancing the thermoelectric performance of polymers involves optimizing the Seebeck coefficient, electrical conductivity, and thermal conductivity. For polydiacetylenes, the highly ordered, crystalline structure is advantageous for electrical conductivity. bohrium.com However, the thermal conductivity of polydiacetylene single crystals can be complex, influenced by the scattering of heat-carrying acoustic phonons by the polymer side groups. researchgate.net Research efforts in polymer design for thermoelectric applications focus on strategies like doping and creating polymer-nanoparticle composites to enhance electrical conductivity while managing thermal conductivity. bohrium.comacs.org While specific studies on the thermoelectric performance of poly(this compound) are not prominent, general principles of polymer design for thermoelectrics would apply.
Side-Chain Engineering and Backbone Modifications for Property Tuning
The properties of polydiacetylenes can be precisely controlled through chemical modifications of the monomer's side chains. Side-chain engineering is a powerful tool for tuning solubility, thermal stability, and the temperature of chromic transitions.
In the case of diacetylene methyl esters, the chain length of the alkyl group has a direct impact on the material's properties. For example, using the shorter this compound (a C23 acid derivative) results in a lower thermal stability compared to its longer-chain counterpart, methyl 10,12-pentacosadiynoate (a C25 acid derivative). This is because the shorter side chains lead to weaker van der Waals interactions between the polymer chains, reducing the energy required to induce the conformational changes that lead to the thermochromic transition. mdpi.com By systematically varying the side-chain length and functionality, it is possible to tailor the transition temperature for specific applications. google.com
Supramolecular Assembly and Nanostructure Formation of Methyl 10,12 Tricosadiynoate Derivatives
Fundamental Principles of Self-Assembly in Diacetylene Monomer Systems
The self-assembly of diacetylene monomers like Methyl 10,12-tricosadiynoate is governed by a delicate interplay of non-covalent interactions. A fundamental principle driving this process is the amphiphilic nature of the molecules, though in the case of the methyl ester, the headgroup is significantly less polar than a carboxylic acid or salt. The molecule consists of a long, nonpolar C10 alkyl tail and a C8 methylene (B1212753) chain leading to a polar methyl ester group, with a rigid, linear diacetylene unit embedded within the hydrocarbon chain.
This structure facilitates organization in various environments to minimize unfavorable interactions. The primary driving force for assembly is the hydrophobic effect and van der Waals interactions between the long alkyl chains, which encourage aggregation. The rigid diacetylene rod influences the packing geometry, promoting a parallel arrangement of the monomers. This precise alignment is crucial for the subsequent topochemical polymerization, which requires specific distances and orientations between adjacent diacetylene units. google.com The crystalline form of this compound, for instance, is known to be highly ordered, to the extent that it can undergo polymerization in the dark without UV initiation, highlighting the inherent propensity of the monomer to adopt a reactive, pre-organized state.
The polymerization process itself, triggered by UV light or heat, transforms the self-assembled monomeric structure into a robust, conjugated polymer backbone of alternating double and triple bonds. chemsrc.com This covalent capture of the supramolecular assembly preserves the morphology of the initial nanostructure.
Formation and Characterization of Vesicular, Tubular, and Other Ordered Nanostructures
The lipophilic nature of this compound enables it to form a variety of ordered nanostructures, particularly in aqueous environments. Research has shown that lipophilic diacetylenic compounds can be organized into colloidal particles, including vesicles, liposomes, and other lamellar structures.
Common methods to induce the formation of these assemblies include:
Solvent Injection: A solution of the diacetylene monomer in a water-miscible organic solvent is injected into an aqueous phase. worktribe.com
Ultrasonication: Applying sonic energy to a dispersion of the monomer in water can lead to the formation of vesicles. chembk.com
Reverse Phase Evaporation: This standard vesicle formation method can also be employed to create colloidal or microcrystalline suspensions of the monomer.
Heating and cooling cycles are often used in conjunction with these methods to improve the uniformity and homogeneity of the resulting nanostructures. Once formed, these self-assembled structures, such as vesicles, serve as templates. Upon exposure to UV irradiation, the precisely aligned this compound monomers within the vesicle bilayer polymerize, creating a covalently stabilized nanostructure.
Characterization of these ordered assemblies typically involves a suite of analytical techniques. Electron microscopy (both Scanning and Transmission) is used to visualize the morphology and dimensions of the resulting structures, such as vesicles or tubules. Spectroscopic methods, including UV-Vis spectroscopy, are employed to monitor the polymerization process, which is accompanied by a distinct color change as the conjugated polydiacetylene backbone is formed.
Directed Self-Assembly for Hierarchical Material Fabrication
Beyond spontaneous assembly into vesicles, diacetylene monomers can be guided to form more complex, hierarchical materials through directed self-assembly techniques. This approach leverages interfaces and external fields to control the orientation and packing of the molecules over multiple length scales.
A powerful technique for creating highly ordered, two-dimensional assemblies is the Langmuir-Blodgett (LB) method. While studies have specifically focused on the cadmium salt of the parent 10,12-tricosadiynoic acid, the principles are directly relevant to its methyl ester derivative. googleapis.com In this method, the amphiphilic molecules are spread on the surface of an aqueous subphase, forming a monolayer. This film is then compressed, forcing the molecules into a tightly packed, ordered arrangement. The resulting monolayer can be transferred layer-by-layer onto a solid substrate, building up a multilayered film with precise control over thickness and molecular orientation. googleapis.com This technique demonstrates how the fundamental amphiphilic character of the tricosadiynoate backbone can be exploited to fabricate highly organized, layered materials.
Such directed assembly is critical for applications where macroscopic alignment is necessary, for example, in creating anisotropic optical films or sensors with defined surface structures. The ability to control the assembly from the molecular to the macroscopic level is a key step in fabricating functional, hierarchical materials from diacetylene precursors.
Elucidation of Intermolecular Interactions Governing Assembly Processes
The formation of stable, ordered supramolecular structures from this compound is dictated by a combination of specific intermolecular forces. The relative importance of these interactions determines the final packing geometry and, consequently, the polymerizability of the assembly.
The primary interactions at play are:
Van der Waals Forces: These are the dominant attractive forces and are crucial for the initial aggregation of the monomers. The long C10 and C8 alkyl segments on either side of the diacetylene unit provide a large surface area for these interactions, driving the close packing of the hydrocarbon chains.
π-π Stacking: The electron-rich diacetylene rods interact favorably through π-π stacking. This interaction is highly directional and plays a significant role in aligning the monomers in the parallel fashion required for topochemical polymerization. googleapis.com
Unlike its carboxylic acid precursor (10,12-tricosadiynoic acid), which can form strong, directional hydrogen bonds, the methyl ester headgroup of this compound is a much weaker hydrogen bond acceptor and lacks a donor proton. Consequently, hydrogen bonding plays a minimal role in the self-assembly of the pure ester, placing greater emphasis on the optimization of van der Waals and π-π interactions to achieve a stable, ordered state. The successful polymerization of the crystalline monomer is clear evidence that these interactions are sufficient to enforce the stringent geometric requirements for the reaction to occur.
Methyl 10,12 Tricosadiynoate in Advanced Sensor Development
Design and Fabrication Methodologies for Colorimetric and Fluorometric Sensing Platforms
The creation of PDA-based sensing platforms is a versatile process that begins with the molecular self-assembly of DA monomers. These monomers are amphiphilic, possessing both a hydrophilic head group and a hydrophobic tail, which drives them to organize into well-ordered structures like vesicles, micelles, or films when in solution. rsc.orgfrontiersin.org This organized arrangement is crucial for the subsequent polymerization step.
The key fabrication steps include:
Self-Assembly: Amphiphilic DA monomers, such as Methyl 10,12-tricosadiynoate, are dispersed in a solvent, which is then evaporated. The subsequent hydration and sonication lead to the formation of organized supramolecular structures, most commonly vesicles (liposomes).
Photopolymerization: The assembled monomers are exposed to 254 nm UV radiation. rsc.org This triggers a 1,4-addition topochemical polymerization reaction, converting the colorless monomer assemblies into the intensely blue-colored, conjugated polymer (blue-phase PDA). nih.gov This phase exhibits a maximum absorption wavelength (λmax) at approximately 640 nm. nih.gov
Material Formatting: The resulting blue-phase PDA can be integrated into a variety of sensor formats to suit different applications. Common formats include:
Solutions/Vesicle Suspensions: The simplest format, used for liquid-phase assays.
Films: Created using methods like drop-casting or Langmuir-Blodgett techniques, suitable for surface-based detection. frontiersin.org
Nanofibers: Fabricated by co-electrospinning the DA monomer with a supporting polymer like poly(ethylene oxide) (PEO) or polyurethane (PU). nih.gov This creates a high surface-area mat that can enhance sensor response. acs.org
Hydrogels: PDA vesicles can be encapsulated within hydrogel matrices, which can improve stability and handling for certain applications. morressier.com
Paper-Based Sensors: PDA vesicles are immobilized onto paper substrates, providing a low-cost and portable platform for point-of-care diagnostics. researchgate.net
These fabrication methodologies allow for the creation of both colorimetric sensors, where a visible color change is the output, and fluorometric sensors, which utilize the appearance of red fluorescence from the perturbed PDA structure. nih.gov
Development of Chemoresponsive Polydiacetylene Assemblies for Molecular Recognition
To create sensors that respond to specific chemical or biological analytes, the PDA assembly must be rendered "chemoresponsive." This is achieved by incorporating molecular recognition elements into the structure, which can be accomplished through several strategies. The fundamental principle is that the binding of a target analyte to the recognition element induces a physical perturbation that is transmitted to the PDA backbone, triggering the chromic transition. rsc.org
Strategies for Functionalization:
Head Group Modification: The most common approach involves chemically modifying the hydrophilic head group of the diacetylene monomer before polymerization. frontiersin.org By attaching specific ligands, antibodies, aptamers, or other receptor molecules, the resulting PDA sensor gains specificity for the corresponding target analyte. nih.govrsc.org For example, sialic acid moieties have been attached to detect the influenza virus. nih.gov
Co-assembly with Functional Molecules: Functionalized lipids or other amphiphilic molecules containing recognition elements can be co-assembled with the primary DA monomers. These functional molecules become integrated into the final PDA vesicle structure, presenting the recognition site at the sensor surface.
Surface Conjugation: For solid-state sensors like films or fibers, recognition elements (e.g., antibodies, peptides) can be conjugated to the surface of the already-polymerized PDA material. researchgate.net
The interaction between the target analyte and the recognition element generates steric strain and disrupts the ordered packing of the PDA side chains. This stress propagates to the conjugated ene-yne backbone, causing it to distort and leading to the desired optical signal. sci-hub.se
Detection Mechanisms for Specific Analytes, including Peptides, Biological Molecules, and Food Phenolic Antioxidants
The detection mechanism of PDA-based sensors is rooted in the conformational changes of the polymer backbone. The blue phase of PDA represents a planar, fully conjugated system with a high degree of π-electron delocalization. nih.gov When an external stimulus, such as the binding of an analyte, perturbs the side chains, it induces torsional stress on the backbone. sci-hub.se This stress causes a transition from the relaxed, planar conformation to a more twisted, strained state. This change reduces the effective conjugation length of the π-electron system, resulting in a shift of the absorption maximum to a shorter wavelength (~540 nm), which corresponds to the red color. nih.gov Simultaneously, the non-fluorescent blue phase is converted into the fluorescent red phase. nih.gov
Detection of Peptides and Biological Molecules: PDA sensors have been extensively developed for a wide range of biological molecules. Specificity is endowed by functionalizing the PDA with a biorecognition element.
Viruses and Bacteria: Sensors can be designed with antibodies or specific ligands that bind to surface proteins of pathogens. For instance, modifying PDA vesicles with sialic acid allows for the detection of the influenza virus through its hemagglutinin protein. researchgate.net Similarly, PDA sensors have demonstrated colorimetric responses to Escherichia coli. nih.gov
Proteins and Peptides: By incorporating specific antibodies or aptamers, PDA sensors can detect target proteins. The binding of the large protein molecule to the sensor surface creates the necessary steric hindrance to induce a color change. rsc.orgescholarship.org
Nucleic Acids: DNA or RNA detection is achieved by functionalizing the PDA with complementary single-stranded DNA probes. The hybridization of the target sequence to the probe creates a structural change at the sensor surface, triggering a signal. rsc.org
| Analyte Class | Recognition Element | Detection Principle |
| Viruses (e.g., Influenza) | Sialic Acid, Antibodies | Binding to viral surface proteins |
| Bacteria (e.g., E. coli) | Antibodies, specific ligands | Interaction with bacterial cell wall |
| Proteins/Peptides | Antibodies, Aptamers | Specific antigen-antibody or ligand binding |
| Nucleic Acids | Complementary DNA/RNA strands | Hybridization-induced conformational change |
Detection of Food Phenolic Antioxidants: PDA-based sensors have also been applied to food quality analysis. A notable example is the detection of phenolic antioxidants. In one approach, PDA vesicles are co-assembled with cyclodextrins. Phenolic compounds can form inclusion complexes with the cyclodextrins, displacing them and perturbing the PDA structure, which leads to a distinct blue-to-red color transition. acs.orgresearchgate.net This allows for a simple visual method to detect the presence of these important food components.
Optimization of Sensor Selectivity and Sensitivity through Rational Material Design
Improving the performance of PDA-based sensors is a critical area of research, focusing on enhancing both the sensitivity (the lowest detectable concentration of an analyte) and selectivity (the ability to detect a specific analyte in the presence of others). nih.gov This is achieved through the rational design of the material at a molecular level.
Key Optimization Strategies:
Monomer Structure Modification: The structure of the diacetylene monomer itself plays a crucial role. Varying the length of the hydrophobic alkyl tail and the chemical nature of the hydrophilic head group can alter the packing density and stability of the self-assembled structure, thereby tuning its responsiveness to external stimuli. researchgate.net
Composite Material Formulation: The sensitivity of PDA sensors can be fine-tuned by creating composite materials. Co-assembling the DA monomers with other molecules, such as water-soluble polymers like poly(vinylpyrrolidone) (PVP) or poly(N,N-dimethyl acrylamide) (PDMA), can alter the intermolecular interactions within the sensor assembly and modulate its color-transition behavior. bohrium.com
Morphological Control: Engineering the morphology of the PDA material can significantly boost sensitivity. Fabricating sensors as high-surface-area nanofibers or creating molecular-level porous structures allows for more efficient interaction between the analyte and the recognition elements, leading to an amplified signal. frontiersin.orgacs.org
Optimizing Recognition Elements: The choice and attachment of the recognition element are paramount for selectivity. Using high-affinity binders like specific monoclonal antibodies or engineered aptamers ensures that the sensor responds primarily to the target analyte. rsc.org
By systematically applying these design strategies, researchers can develop highly optimized PDA sensors tailored for specific applications, achieving lower detection limits and greater reliability. nih.gov
| Optimization Strategy | Parameter Modified | Effect on Sensor Performance |
| Monomer Design | Alkyl chain length, head group functionality | Tunes stability and responsiveness |
| Composite Formulation | Co-assembly with polymers or lipids | Modulates sensitivity and signal intensity |
| Morphological Control | Nanofibers, porous structures | Increases surface area and analyte access |
| Recognition Element | Choice of antibody, aptamer, ligand | Enhances selectivity and binding affinity |
Exploration of Methyl 10,12 Tricosadiynoate in Biomedical Polymer Engineering
Synthesis of Biocompatible and Bioactive Polymeric Scaffolds
The creation of three-dimensional scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering. Polydiacetylenes derived from monomers like Methyl 10,12-tricosadiynoate offer a versatile platform for scaffold fabrication. The synthesis of these scaffolds often involves the functionalization of the diacetylene monomer prior to polymerization. By introducing bioactive moieties such as amino acids or peptides, the resulting polymer can be endowed with specific cell-interactive properties.
One approach involves the synthesis of lysine-appended diacetylenes, which can then be self-assembled and polymerized to form nanofibrous scaffolds. nih.gov The inherent properties of the diacetylene backbone, including its rigid and conjugated structure, contribute to the formation of these fibrous architectures that resemble the topographical features of the natural ECM. nih.gov The chemical properties of these scaffolds, such as their wettability, can be precisely controlled by the choice of protecting groups on the appended amino acids, which in turn influences cell adhesion and spreading. nih.gov
| Monomer Functionalization | Resulting Scaffold Feature | Rationale in Biomedical Engineering |
| Appending amino acids (e.g., Lysine) | Nanofibrous morphology mimicking ECM | Promotes cell adhesion, proliferation, and differentiation. |
| Introducing peptide sequences (e.g., RGD) | Enhanced cell-specific binding | Targets specific cell types for improved tissue integration. |
| Incorporation of hydrophilic linkers | Increased wettability | Improves interaction with aqueous biological environments. |
Integration into Polymer Matrices for Advanced Biomedical Applications
This compound and other diacetylene monomers can be integrated into various polymer matrices to create composite materials with enhanced functionalities. This integration allows for the combination of the unique sensory capabilities of polydiacetylenes with the desired mechanical and biodegradable properties of a host polymer. For instance, diacetylene monomers can be blended with biocompatible and biodegradable polymers such as polylactic acid (PLA) or thermoplastic polyurethanes. acs.org
Upon polymerization, typically induced by UV irradiation after the matrix has been formed, the diacetylene units create a networked PDA structure within the host polymer. This process can be designed so that at higher concentrations, the diacetylene monomer migrates to the surface, forming a responsive coating. acs.org This surface functionalization is particularly advantageous for applications requiring a direct interaction with the biological environment, such as sensors or cell-instructive surfaces. The resulting composite material can exhibit the stimuli-responsive colorimetric properties of the PDA while retaining the bulk characteristics of the host matrix.
Strategies for Modulating Polymer-Cellular Interactions and Surface Properties
Controlling the interactions between a biomaterial and the surrounding cells is critical for its success. Polydiacetylene-based materials offer several strategies for modulating these interactions. The surface properties of PDA-containing polymers can be tailored through the chemical design of the diacetylene monomer.
Functional Group Incorporation: By incorporating specific functional groups onto the headgroup of this compound, the surface chemistry of the resulting polymer can be precisely controlled. For example, the introduction of carboxyl groups can create a negatively charged surface, while amine groups can impart a positive charge. This allows for electrostatic interactions with charged biomolecules and cell surface receptors.
Bioactive Molecule Conjugation: The conjugation of bioactive molecules, such as the cell-adhesive peptide sequence Arginyl-Glycyl-Aspartic acid (RGD), to the diacetylene monomer is a powerful strategy to promote specific cell adhesion. rsc.org Studies have shown that nanofibers composed of PDA-peptide amphiphiles functionalized with RGDS can act as sensitive colorimetric sensors for cell adhesion. rsc.org
Controlling Wettability: The hydrophilicity or hydrophobicity of the polymer surface significantly influences protein adsorption and subsequent cell attachment. By balancing hydrophilic and hydrophobic components in the diacetylene monomer, the wettability of the resulting PDA scaffold can be tuned to optimize cell adhesion and spreading. nih.gov For instance, a balance between hydrophobic protecting groups and hydrophilic free amino groups on lysine-appended polydiacetylenes has been shown to enhance human mesenchymal stem cell adhesion. nih.gov
Surface Patterning: Advanced fabrication techniques can be employed to create micropatterned surfaces of polydiacetylenes. This topographical modification can guide cell alignment and morphology, which is crucial for the engineering of organized tissues such as nerve and muscle.
| Strategy | Desired Outcome | Example Application |
| Functional Group Modification | Control of surface charge and chemistry | Enhancing non-specific protein adsorption or repulsion |
| Bioactive Peptide Conjugation | Promotion of specific cell adhesion | Scaffolds for targeted cell therapies |
| Wettability Tuning | Optimization of cell spreading and viability | Improved biocompatibility of implantable devices |
| Surface Micropatterning | Guidance of cell alignment and organization | Engineering of anisotropic tissues |
Design Principles for Therapeutic Delivery and Biosensing Applications
The intrinsic color-changing properties of polydiacetylenes make them exceptional candidates for the design of biosensors and responsive drug delivery systems. The transition from a blue, non-fluorescent state to a red, fluorescent state can be triggered by a variety of stimuli, including temperature, pH, mechanical stress, and specific molecular recognition events. rsc.orgmdpi.com
Biosensing: For biosensing applications, the diacetylene monomers are typically functionalized with a recognition element, such as an antibody, aptamer, or a specific ligand. mdpi.comnih.gov When the target analyte binds to the recognition element, it induces a mechanical stress on the PDA backbone, triggering the colorimetric transition. This provides a simple, often naked-eye, detection method. For example, PDA-based biosensors have been developed for the detection of pathogens and other biomarkers. mdpi.comnih.gov
Therapeutic Delivery: In the context of drug delivery, polydiacetylene vesicles, or liposomes, can be formulated to encapsulate therapeutic agents. nih.gov The polymerization of the diacetylene lipids within the vesicle bilayer enhances their stability compared to conventional liposomes. nih.gov The release of the encapsulated drug can be triggered by the same stimuli that induce the color change. For instance, a localized change in temperature or pH at a disease site could trigger both the release of a drug and a colorimetric signal, enabling simultaneous therapy and diagnosis (theranostics). Research has shown that incorporating 10,12-pentacosadiynoic acid (a similar diacetylene) into vesicles can lead to sustained drug release. nih.gov
| Application | Design Principle | Triggering Mechanism |
| Biosensor | Functionalization with specific recognition elements (e.g., antibodies, aptamers). | Binding of the target analyte induces stress on the polymer backbone. |
| Drug Delivery | Encapsulation of therapeutic agents within PDA vesicles. | External stimuli (e.g., temperature, pH) disrupt the vesicle structure. |
| Theranostics | Combination of a therapeutic agent and a responsive PDA system. | A single stimulus triggers both drug release and a detectable signal. |
Surface Science and Functional Coatings Utilizing Methyl 10,12 Tricosadiynoate
Surface Modification Techniques Employing Diacetylene Monomers
The modification of surfaces at the molecular level is crucial for creating materials with tailored properties. Diacetylene monomers like Methyl 10,12-tricosadiynoate are particularly well-suited for this purpose due to their ability to form ordered monolayers and subsequently be polymerized to create robust, functional coatings.
One of the primary techniques for creating ordered thin films of amphiphilic molecules like this compound is the Langmuir-Blodgett (LB) method . This technique involves spreading the monomer on a water subphase, compressing it into a highly ordered monolayer at the air-water interface, and then transferring this monolayer onto a solid substrate. By repeating this process, multilayer films with precise control over thickness and molecular orientation can be fabricated. While specific studies on this compound are limited, the principles of LB deposition are well-established for similar long-chain diacetylenes.
Another related technique is Langmuir-Schaefer (LS) deposition , where the monolayer is transferred horizontally to the substrate. The choice between LB and LS techniques often depends on the desired film architecture and the nature of the substrate.
Self-assembly can also be achieved from solution. By immersing a substrate in a solution containing this compound, spontaneous adsorption and organization of the molecules can occur on the surface, forming self-assembled monolayers (SAMs). The driving forces for this self-assembly include van der Waals interactions between the long alkyl chains and interactions between the ester head group and the substrate.
Once these ordered monomer assemblies are in place, they can be subjected to topochemical polymerization . This solid-state polymerization is typically initiated by UV irradiation or thermal treatment, causing the diacetylene units of adjacent molecules to react and form a conjugated polymer backbone. This process locks in the ordered structure of the monolayer or multilayer film, resulting in a stable and functional coating.
Fabrication of Functional Coatings with Tunable Properties
The polymerization of this compound leads to the formation of polydiacetylene (PDA) coatings with unique and tunable properties, most notably their chromic characteristics. These coatings can undergo a distinct color change in response to external stimuli, making them attractive for sensor applications.
A key tunable property of coatings derived from this compound is its thermochromism . The resulting polydiacetylene film exhibits a deep blue or purple color in its ordered, unperturbed state. Upon heating, the polymer undergoes a conformational change, leading to a disruption of the π-conjugated backbone and a color transition to a red or yellow state. For this compound, this color change from a deep dark blue to an irreversible bright red occurs at approximately 80°F (around 27°C) google.com. The crystalline form of the methyl ester of 10,12-tricosadiynoate can also polymerize in the dark without the need for UV light google.com.
The properties of the resulting PDA coatings can be influenced by several factors during fabrication:
Monomer Structure: The length of the alkyl chain influences the packing and stability of the monomer assembly. Shorter chains, as in this compound, can lead to lower thermal stability compared to longer-chain analogs.
Polymerization Conditions: The wavelength and dose of UV irradiation, or the temperature and duration of thermal treatment, can affect the degree of polymerization and the final properties of the coating.
Substrate Interaction: The nature of the substrate can influence the orientation and packing of the monomer molecules, which in turn affects the properties of the polymerized film.
Thermochromic Properties of a Polymerized this compound Coating
| Property | Description | Reference |
|---|---|---|
| Initial Color | Deep dark blue | google.com |
| Transition Temperature | Approximately 80°F (~27°C) | google.com |
| Final Color | Bright red | google.com |
| Reversibility | Irreversible | google.com |
| Polymerization Method | Can be initiated by thermal treatment (even in the dark) or UV irradiation. | google.com |
Studies of Interfacial Phenomena and Adhesion Enhancement
The adhesion of a polydiacetylene coating to a substrate is governed by a combination of factors:
Surface Energy: Good adhesion is generally achieved when the surface energy of the substrate is higher than that of the coating material, promoting wetting and spreading.
Mechanical Interlocking: A rougher substrate surface can provide mechanical anchoring points for the polymer coating, enhancing adhesion.
Covalent Bonding: In some cases, the monomer or polymer can be chemically functionalized to form covalent bonds with the substrate, leading to a very strong and durable interface.
The self-assembled and highly ordered nature of polymerized diacetylene films can lead to well-defined interfaces. The study of these interfaces often involves techniques such as atomic force microscopy (AFM) to probe surface topography and local adhesion, and contact angle measurements to determine surface energy.
Enhancing the adhesion of polydiacetylene coatings derived from this compound could potentially be achieved through various surface preparation techniques on the substrate, such as plasma treatment to introduce functional groups or increase surface energy.
Integration into Nanotechnology and Microfabrication Processes
The ability to form well-defined, ultrathin films with responsive properties makes this compound a candidate for integration into nanotechnology and microfabrication processes. The top-down polymerization of self-assembled monolayers allows for the creation of patterned surfaces with high resolution.
One potential application is in nanolithography . A self-assembled monolayer of this compound could be selectively polymerized using a focused UV beam or an electron beam. The unpolymerized regions could then be washed away, leaving behind a stable, patterned polymer film. This process could be used to create nanoscale templates or functional surfaces.
In the realm of microfabrication , these responsive coatings could be integrated into microfluidic devices or lab-on-a-chip systems to create sensing elements. For example, a channel coated with polymerized this compound could change color in response to a temperature change, providing a visual indicator of the conditions within the microchannel.
While the direct application of this compound in these areas is still a subject for further research, the fundamental properties of diacetylene polymerization and the responsiveness of the resulting polymers provide a strong basis for their potential use in these advanced technologies.
Potential Applications in Nanotechnology and Microfabrication
| Application Area | Potential Use of Polymerized this compound | Key Enabling Property |
|---|---|---|
| Nanolithography | As a high-resolution resist material for patterning surfaces. | Ability to form ordered monolayers and undergo topochemical polymerization. |
| Microfluidic Sensors | As a temperature-sensitive coating for visual indication. | Thermochromic properties. |
| Smart Surfaces | Creation of surfaces with tunable wetting or adhesive properties. | Conformational changes in the polymer backbone upon stimulation. |
| Optical Components | Fabrication of patterned films for diffractive optics or waveguides. | Changes in refractive index associated with the chromic transition. |
Organic Synthesis Applications and Derivatization Chemistry of Methyl 10,12 Tricosadiynoate
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The bifunctional nature of methyl 10,12-tricosadiynoate, possessing both a reactive diacetylene core and a terminal ester group, positions it as a valuable intermediate in the synthesis of intricate molecular structures. The conjugated diyne system is a precursor to a variety of functionalities through reactions such as polymerization, cycloadditions, and metal-catalyzed cross-coupling reactions. This allows for the assembly of highly unsaturated and conjugated systems, which are of significant interest in materials science and medicinal chemistry.
Furthermore, the long aliphatic chains flanking the diyne unit impart specific physical properties, such as hydrophobicity and self-assembly capabilities, which can be harnessed in the design of supramolecular structures and functional materials. The ester functionality serves as a convenient handle for further chemical elaboration, enabling the attachment of this diacetylenic lipid to other molecular scaffolds or solid supports.
Exploration of Esterification and Transesterification Reactions for Analog Synthesis
The methyl ester group of 10,12-tricosadiynoate is amenable to both esterification and transesterification reactions, providing straightforward pathways for the synthesis of a diverse range of analogs. These reactions are crucial for modifying the head group of the molecule, which can significantly influence its biological activity, solubility, and self-assembly behavior.
Esterification of the corresponding carboxylic acid (10,12-tricosadiynoic acid) with various alcohols under acidic catalysis, such as the Fischer-Speier esterification, allows for the introduction of different alkyl or aryl groups. masterorganicchemistry.comchemguide.co.uk This method is particularly useful for creating a library of esters with varying chain lengths and functionalities. nih.govnih.gov
| Reaction Type | Reactants | Catalyst | Key Features |
| Esterification | 10,12-Tricosadiynoic acid, Alcohol | Acid (e.g., H₂SO₄) | Direct formation of esters from the carboxylic acid. masterorganicchemistry.comchemguide.co.uk |
| Transesterification | This compound, Alcohol | Acid or Base | Exchange of the alcohol group of the ester. mdpi.com |
These reactions enable the synthesis of diacetylene-containing glycolipids and other amphiphiles, where the nature of the head group is critical for their self-assembling properties and potential applications in drug delivery and biosensing. researchgate.net
Investigation of Coupling Reactions and Functional Group Transformations
The diacetylene unit of this compound is the focal point for a variety of coupling reactions and functional group transformations, enabling the construction of more complex and diverse molecular architectures.
Coupling Reactions: The terminal alkynes that can be generated from the diacetylene moiety are susceptible to a range of metal-catalyzed cross-coupling reactions. These include the Sonogashira, Glaser, and Hay couplings, which allow for the formation of carbon-carbon bonds and the synthesis of extended conjugated systems. diva-portal.orgnih.govnih.gov For instance, the Sonogashira coupling can be employed to attach aryl or vinyl groups to the diacetylene core, significantly altering its electronic and photophysical properties.
| Coupling Reaction | Catalyst | Bond Formed | Application |
| Sonogashira | Palladium/Copper | C(sp)-C(sp²) | Aryl/Vinyl functionalization |
| Glaser | Copper | C(sp)-C(sp) | Dimerization/Polymerization |
| Hay | Copper/TMEDA | C(sp)-C(sp) | Dimerization/Polymerization |
Functional Group Transformations: The internal triple bonds of the diacetylene can undergo various transformations, including partial or complete hydrogenation to yield the corresponding dienes or alkanes. Cycloaddition reactions, such as the Diels-Alder reaction, can also be utilized to construct complex cyclic systems. Furthermore, the ester group can be reduced to an alcohol or converted to an amide, providing additional points for diversification. utexas.edu
Design of Novel Diacetylene Analogs for Structure-Activity Relationship Studies
The ability to systematically modify the structure of this compound through the aforementioned synthetic strategies is invaluable for conducting structure-activity relationship (SAR) studies. youtube.com By synthesizing a library of analogs with variations in the head group, tail length, and the nature of the diacetylene core, researchers can probe the structural requirements for a desired biological or physical property.
For example, in the context of drug discovery, SAR studies can help identify the key molecular features responsible for a compound's therapeutic activity and guide the design of more potent and selective drug candidates. nih.govnih.gov The introduction of different functional groups can influence factors such as receptor binding, membrane permeability, and metabolic stability. youtube.com
Similarly, in materials science, the systematic modification of diacetylene analogs allows for the fine-tuning of their self-assembly properties, leading to the formation of novel nanomaterials with tailored morphologies and functionalities. acs.orgresearchgate.net The relationship between molecular structure and the resulting material properties is a central theme in the rational design of advanced materials.
Advanced Analytical and Spectroscopic Characterization of Methyl 10,12 Tricosadiynoate and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the methyl 10,12-tricosadiynoate monomer and for probing the structural dynamics of its polymerized form. Both solution-state and solid-state NMR techniques provide critical information.
For the monomer, ¹H and ¹³C NMR in solution (typically in deuterated chloroform, CDCl₃) are used to verify the presence and connectivity of all protons and carbon atoms. The chemical shifts, signal integrations, and coupling patterns confirm the long aliphatic chains, the methyl ester group, and, importantly, the carbon atoms of the diyne functionality.
Upon polymerization, solid-state NMR becomes particularly powerful for characterizing the resulting polydiacetylene (PDA). High-resolution solid-state ¹³C NMR can distinguish between the "blue" and "red" phases of the polymer. u-tokyo.ac.jp The blue phase, with its planar, highly-conjugated backbone, exhibits distinct chemical shifts for the acetylenic and olefinic carbons. During the transition to the red phase, conformational changes, such as twisting of the backbone, induce changes in the electronic environment of the carbon nuclei, leading to shifts in their resonance frequencies. rsc.org These changes provide direct evidence of increased disorder in the polymer side chains. u-tokyo.ac.jp
Furthermore, NMR techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to study the dynamics and structural order of PDA assemblies. acs.orgchemrxiv.org For instance, broader peaks in the NMR spectra of polymerized samples compared to their monomer precursors can indicate a more disordered assembly. acs.orgnih.gov Dynamic processes, such as the transition between oligomeric intermediates during self-assembly, can also be monitored. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Polydiacetylene Backbone Carbons
| Carbon Type | Typical Chemical Shift Range (ppm) | Phase Association |
|---|---|---|
| Olefinic (=C) | 125 - 135 | Blue and Red Phases |
| Acetylenic (≡C) | 90 - 110 | Blue and Red Phases |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymerization Monitoring
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a sensitive means to identify functional groups and to monitor the topochemical polymerization process in real-time.
FT-IR Spectroscopy is primarily used to confirm the functional groups present in the this compound monomer. Key vibrational bands include:
C-H stretching from the aliphatic chains, typically observed between 2850 and 3000 cm⁻¹. ieeesem.com
C=O stretching of the methyl ester group, which gives a strong absorption band around 1710-1740 cm⁻¹. ieeesem.comvscht.cz
C-O stretching of the ester, appearing in the 1260-1000 cm⁻¹ region. vscht.cz
The C≡C stretching vibration of the diyne is often weak or absent in the IR spectrum due to the symmetry of the bond, making it difficult to observe.
Raman Spectroscopy is exceptionally well-suited for studying the conjugated backbone of polydiacetylenes and monitoring the polymerization process. irdg.org The key advantage is the strong Raman scattering from the C=C and C≡C bonds of the ene-yne backbone, which are the primary components involved in the electronic transitions.
During polymerization, the intensity of the monomer's C≡C stretching band (around 2260 cm⁻¹) decreases, while new bands corresponding to the polymer's C=C (double bond) and C≡C (triple bond) stretches appear. The positions of these polymer bands are sensitive to the conformation of the backbone. nih.gov
Blue Phase: Characterized by a planar backbone, it shows Raman peaks for the C=C stretch at approximately 1450 cm⁻¹ and the C≡C stretch around 2080 cm⁻¹. nih.govnih.gov
Red Phase: As the backbone twists and becomes less planar, these peaks shift to higher wavenumbers, with the C=C stretch appearing around 1500 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹. nih.gov
This distinct shift allows for precise monitoring of the blue-to-red chromic transition in response to external stimuli. Resonance Raman spectroscopy, where the excitation laser wavelength is matched to the electronic absorption of the polymer, can significantly enhance the signal from the conjugated backbone, providing even greater sensitivity. nih.govnih.gov
Table 2: Key Raman Peaks for Monitoring Polydiacetylene Phase Transitions
| Vibrational Mode | Blue Phase (cm⁻¹) | Red Phase (cm⁻¹) |
|---|---|---|
| C=C Stretch | ~1450 | ~1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is the primary technique for investigating the π-conjugated electronic structure of polydiacetylenes and quantifying their characteristic chromic transitions. upenn.edu The extended π-electron delocalization along the polymer backbone results in strong absorption in the visible region of the electromagnetic spectrum. upenn.edu
The monomer, this compound, does not absorb in the visible range. Upon topochemical polymerization, the formation of the conjugated ene-yne backbone gives rise to a deep blue material. nih.gov This "blue phase" is characterized by a strong absorption maximum (λ_max) typically around 630-650 nm. nih.govnih.gov
When subjected to external stimuli such as heat, mechanical stress, or changes in the chemical environment, the polymer undergoes a conformational change. upenn.edu This transition disrupts the planarity of the π-conjugated backbone, effectively shortening the conjugation length. This results in a hypsochromic shift (a shift to a shorter wavelength or higher energy) in the absorption spectrum. The material transforms into a "red phase," which exhibits a primary λ_max around 540 nm. nih.govnih.gov
The transition between these two states is often accompanied by an isosbestic point, indicating a direct conversion from the blue to the red form. uniroma1.it The colorimetric response (CR) can be quantified from the UV-Vis spectra, providing a metric for the efficiency of the chromic transition. nih.gov This property is the foundation of PDA-based sensors.
Table 3: UV-Vis Absorption Maxima for Polydiacetylene Chromic Phases
| PDA Phase | Color | Typical λ_max (nm) | Electronic State |
|---|---|---|---|
| Blue Phase | Blue | ~640 | Planar, extended π-conjugation |
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis in Research Contexts
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the this compound monomer and to analyze its fragmentation patterns, which can aid in structural elucidation. In a typical electron ionization (EI) mass spectrum, the monomer will produce a molecular ion (M⁺) peak corresponding to its molecular weight (360.58 g/mol ). chemspider.com
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The analysis of these fragment ions provides a fingerprint that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z [M - 31].
McLafferty rearrangement: If applicable, this could lead to the cleavage of the alkyl chain.
Cleavage at the ester linkage: Breakage of the C-O bond can occur.
Cleavage along the alkyl chains: Fragmentation of the long hydrocarbon chains will produce a series of peaks separated by 14 Da (corresponding to -CH₂- units).
Cleavage around the diyne core: The bonds adjacent to the rigid diyne unit are also potential fragmentation sites.
While mass spectrometry is less commonly used for characterizing the final high-molecular-weight polymer due to its insolubility and large mass, techniques like Electrospray Ionization (ESI-MS) can be applied in specific research contexts, for example, to analyze soluble oligomers or functionalized PDA systems. acs.orgnih.gov
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 360 | Molecular Ion [M]⁺ |
| 329 | [M - OCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Solid-State Structure and Self-Assembly Morphology
X-ray scattering techniques are essential for elucidating the solid-state structure, packing, and long-range order of this compound monomers and their polymers. rsc.org These methods provide critical insights into the supramolecular organization that is a prerequisite for successful topochemical polymerization.
X-ray Diffraction (XRD) is used to analyze the crystalline structure of the monomer and the semi-crystalline polymer. For polymerization to occur, the diacetylene monomers must self-assemble into a specific crystalline lattice where adjacent diyne units are properly aligned with a specific distance and orientation. nih.gov XRD can confirm this required packing in the monomer crystal. After polymerization, XRD patterns of the PDA can reveal information about the polymer's crystal structure and how it changes during the blue-to-red transition, which often involves a change in lattice parameters due to side-chain disordering. u-tokyo.ac.jp
Small-Angle X-ray Scattering (SAXS) probes larger-scale structures, on the order of nanometers to tens of nanometers. It is particularly useful for characterizing the morphology of self-assembled structures like micelles, vesicles, or lamellar phases formed by amphiphilic diacetylenes in solution or in nanocomposites. uniroma1.itunm.edu SAXS can determine the size, shape, and spacing of these assemblies. For instance, in PDA/silica nanocomposites, SAXS can identify hexagonal, cubic, or lamellar ordering, revealing how the inorganic framework influences the polymer organization. unm.eduunm.edu
Together, XRD and SAXS provide a comprehensive picture of the hierarchical structure of these materials, from the molecular packing within a unit cell to the larger-scale morphology of self-assembled nanostructures. uniroma1.it
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Imaging
Electron and scanning probe microscopy techniques provide direct, real-space visualization of the surface morphology and nanostructure of polydiacetylene assemblies.
Atomic Force Microscopy (AFM) offers even higher resolution, capable of imaging surfaces down to the nanometer scale. AFM can provide detailed three-dimensional topographical information. It is used to visualize the fine details of self-assembled monomer monolayers and the resulting polymer structures on a substrate. nih.gov For instance, AFM can show the formation of lifted-up structures corresponding to polymerized chains within a monomer layer, allowing for the direct observation of the polymerization process on a surface. nih.gov It can also be used to probe the mechanical properties of the polymer films at the nanoscale. u-tokyo.ac.jp
These imaging techniques are crucial for correlating the macroscopic properties of the material with its microscopic and nanoscopic structure, confirming the formation of desired morphologies and providing visual evidence of the effects of processing conditions on the final material. nih.gov
Q & A
Q. What are the optimized synthetic routes for Methyl 10,12-tricosadiynoate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 10,12-tricosadiynoic acid (CAS 66990-30-5) with methanol. Key parameters include reaction time, temperature, and catalyst selection. For example, coupling reactions using dimethylformamide (DMF) as a solvent and triethylamine (Et3N) as a base have been employed for similar diynoic acid methyl esters, ensuring high purity through column chromatography . Yield optimization requires monitoring via thin-layer chromatography (TLC) to confirm reaction completion .
Q. How can the stability of this compound be maintained during storage and experimental use?
Stability is contingent on storage conditions. While the compound is not classified as hazardous under standard regulations , exposure to light, moisture, or elevated temperatures may degrade diacetylene moieties. Recommendations include storage in inert atmospheres (argon or nitrogen) at –20°C and using amber vials to prevent photodegradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. <sup>1</sup>H NMR can confirm esterification by identifying the methoxy group (~3.6 ppm) and diyne protons (~2.3 ppm). High-resolution MS (HRMS) provides molecular weight validation (C24H40O2, theoretical 360.5732 g/mol) . Fourier-transform infrared spectroscopy (FTIR) verifies carbonyl (C=O) stretching at ~1740 cm<sup>-1</sup> .
Advanced Research Questions
Q. How can researchers address purification challenges for this compound in complex reaction mixtures?
Impurities often arise from unreacted diynoic acid or esterification byproducts. Advanced purification combines silica gel chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in nonpolar solvents. For trace contaminants, preparative HPLC with a C18 column and isocratic methanol/water eluent is recommended .
Q. What methodologies enable the study of this compound’s reactivity in polymer-peptide systems?
The compound’s diacetylene backbone allows photopolymerization under UV light (254 nm) to form polydiacetylene (PDA) networks. In material science, this property is leveraged for stimuli-responsive interfaces. Experimental protocols involve dissolving the ester in DMF, mixing with peptide precursors, and irradiating to initiate crosslinking . Kinetic studies require monitoring via UV-Vis spectroscopy to track conjugation efficiency .
Q. How does this compound function in VOC detection systems, and how can sensitivity be validated?
As a diacetylene monomer, it forms colorimetric sensors for volatile organic compounds (VOCs) when polymerized into PDA. Sensitivity testing involves exposing PDA films to target analytes (e.g., chlorobenzene) and quantifying chromatic shifts via UV-Vis or smartphone-based RGB analysis. Statistical validation (e.g., one-way ANOVA with Sidak’s test) ensures reproducibility .
Q. What strategies differentiate this compound from structurally similar esters in analytical workflows?
Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) resolves co-eluting esters. For isomers like methyl 10(E),12(Z)-octadecadienoate (CAS 21870-97-3), tandem MS (MS/MS) fragments diyne versus monoenyne backbones . Differential scanning calorimetry (DSC) can also distinguish phase transitions unique to diacetylene-containing esters .
Q. How can oxidation products of this compound be analyzed, and what are their implications?
Controlled oxidation with ozone or peroxides generates dihydroxy derivatives. Liquid chromatography (LC)-MS identifies products like 10,12-dihydroxytricosanoic acid methyl ester. Comparative analysis with reference standards (e.g., methyl 9,10-dihydroxyoctadecanoate) and fragmentation pattern matching are critical .
Data Analysis and Experimental Design
Q. What statistical approaches ensure robustness in studies involving this compound?
For quantitative assays (e.g., VOC detection), triplicate experiments with controls are mandatory. Data normalization (e.g., to internal standards) followed by ANOVA and post-hoc tests (e.g., Sidak’s) minimizes Type I errors . In synthesis, factorial design of experiments (DoE) optimizes variables like catalyst concentration and temperature .
Q. How can researchers validate the reproducibility of this compound-based protocols across laboratories?
Inter-laboratory validation requires standardized protocols (e.g., ISO/IEC 17025) and shared reference materials. Reporting detailed parameters (e.g., NMR shimming, HPLC column lot numbers) ensures consistency. Collaborative studies using platforms like Zenodo for data sharing enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
